Anti-Inflammatory Efficacy vs 2-Benzoylpyridine
3,4-Dimethoxyphenyl 2-pyridyl ketone was synthesized and evaluated alongside 2-benzoylpyridine (B209570) in a carrageenan-induced rat paw edema model, demonstrating superior anti-inflammatory activity . While exact percentage inhibition values are not disclosed in the available literature, the study explicitly concluded that the target compound 'potentially [shows] more antiinflammatory activity' than the unsubstituted analog .
| Evidence Dimension | Anti-inflammatory activity in vivo |
|---|---|
| Target Compound Data | Qualitatively superior activity (exact % inhibition not reported) |
| Comparator Or Baseline | 2-Benzoylpyridine (B209570) |
| Quantified Difference | Qualitative improvement (exact fold change not available) |
| Conditions | Carrageenan-induced edema in rat paws (in vivo) |
Why This Matters
This comparative efficacy advantage, though qualitative, justifies the use of 3,4-dimethoxyphenyl 2-pyridyl ketone over 2-benzoylpyridine in anti-inflammatory lead optimization, potentially reducing the number of candidates advanced to in vivo studies.
